molecular formula C20H17NO4 B6450750 6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 2640886-61-7

6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B6450750
CAS No.: 2640886-61-7
M. Wt: 335.4 g/mol
InChI Key: NKRCKJNGHRLWOO-UHFFFAOYSA-N
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Description

6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a polycyclic heteroaromatic compound featuring a quinolinone core fused with a [1,4]dioxino moiety. The structure includes a methyl group at position 6 and a 4-methylbenzoyl substituent at position 8 (Figure 1).

Properties

IUPAC Name

6-methyl-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-12-3-5-13(6-4-12)19(22)15-11-21(2)16-10-18-17(24-7-8-25-18)9-14(16)20(15)23/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRCKJNGHRLWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with a suitable quinoline derivative under controlled conditions . The reaction is often carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 6

  • Target Compound : 6-Methyl group (C6H3).
  • Analog 1 (CM896309): 6-Benzyl group (C6H5CH2) . The benzyl group introduces steric bulk and increased lipophilicity (logP ~4.6 vs.
  • Analog 2 (CAS 866865-95-4) : 6-(4-Methoxyphenyl)methyl group .
    • The methoxy group enhances electron-donating effects, which may influence binding interactions in biological targets (e.g., receptor affinity).

Substituent Variations at Position 8

  • Target Compound : 4-Methylbenzoyl group.
  • Analog 3 (CAS 866808-18-6): 3,4-Dimethoxybenzoyl group .
  • Analog 4 (CAS 866865-95-4): 4-Ethoxybenzoyl group .
  • Analog 5 (C567-0038) : 3,4-Dimethylbenzoyl group .
    • Dual methyl groups amplify steric effects, which may hinder interactions with planar binding pockets.

Physicochemical Properties

Property Target Compound Analog 1 Analog 3 Analog 4
Molecular Formula C22H19NO4 C28H23NO4 C27H23ClNO6 C28H25NO6
Molecular Weight (g/mol) 361.4 437.5 493.9 471.5
XLogP3 ~3.8 4.6 4.5 4.8
Hydrogen Bond Acceptors 5 5 7 7

Key Observations :

  • Increasing substituent bulk (e.g., benzyl, ethoxy) correlates with higher molecular weight and lipophilicity (XLogP3).
  • Electron-withdrawing groups (e.g., Cl in Analog 3) may enhance stability but reduce solubility.

Spectral Characteristics

  • IR Spectroscopy: All analogs exhibit strong C=O stretches near 1660–1680 cm⁻¹ (quinolinone and benzoyl carbonyls) . Methoxy/ethoxy groups show C-O-C stretches at ~1250 cm⁻¹ .
  • NMR Spectroscopy: Aromatic protons in the quinolinone core resonate at δ 6.5–8.5 ppm . Substituent-specific shifts (e.g., methyl groups at δ 2.3–2.7 ppm, methoxy at δ 3.8–4.0 ppm) .

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